molecular formula C8H9NO B3044888 6-Ethylnicotinaldehyde CAS No. 1005327-66-1

6-Ethylnicotinaldehyde

Cat. No.: B3044888
CAS No.: 1005327-66-1
M. Wt: 135.16 g/mol
InChI Key: IXIJMGBBVFLJJR-UHFFFAOYSA-N
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Description

6-Ethylnicotinaldehyde is a pyridine-based aldehyde of interest in organic synthesis and medicinal chemistry research. Pyridine derivatives, such as nicotinaldehydes, serve as key precursors in the development of novel heterocyclic compounds . These structures are frequently explored for their potential biological activities, including significant antimicrobial, antibiofilm, and antiquorum sensing effects against various pathogens . In particular, Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions utilize nicotinaldehyde derivatives to form new carbon-carbon bonds, enabling the creation of complex biphenyl motifs for pharmaceutical and materials science research . The pyridine core is a privileged structure in drug discovery, and modifications to its substituents are investigated for applications in nonlinear optics and organic photovoltaics . This product is intended for research purposes only in a laboratory setting and is not certified for human therapeutic or diagnostic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

6-ethylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-8-4-3-7(6-10)5-9-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIJMGBBVFLJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617082
Record name 6-Ethylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005327-66-1
Record name 6-Ethylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethylpyridine-3-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethylnicotinaldehyde can be synthesized through several methods. One common approach involves the oxidation of 6-ethylnicotinyl alcohol . This reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions to yield the desired aldehyde.

Another method involves the Vilsmeier-Haack reaction , where 6-ethylnicotinic acid is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the corresponding aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 6-ethylnicotinic acid followed by oxidation . This process can be optimized for large-scale production by using continuous flow reactors and heterogeneous catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 6-ethylnicotinic acid using oxidizing agents such as or .

    Reduction: It can be reduced to 6-ethylnicotinyl alcohol using reducing agents like or .

    Condensation: It can participate in condensation reactions with amines to form or with hydrazines to form .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Condensation: Primary amines or hydrazines in ethanol or methanol.

Major Products

    Oxidation: 6-Ethylnicotinic acid.

    Reduction: 6-Ethylnicotinyl alcohol.

    Condensation: Schiff bases or hydrazones.

Scientific Research Applications

6-Ethylnicotinaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-ethylnicotinaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an aldehyde substrate for enzymes such as aldehyde dehydrogenases and reductases . These enzymes catalyze the oxidation or reduction of the aldehyde group, leading to the formation of corresponding acids or alcohols. The compound’s reactivity is influenced by the presence of the ethyl group, which can affect its binding affinity and specificity towards different enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 6-Ethylnicotinaldehyde with structurally similar compounds based on functional groups, substitution patterns, and available data:

Compound Name Functional Group Substitution Pattern CAS No. Key Properties Reference
This compound Aldehyde 6-Ethyl, 2-aldehyde Not provided High reactivity due to aldehyde group; potential use in heterocyclic synthesis N/A
Ethyl 2-hydroxy-5-nitronicotinate Ester 2-Hydroxy, 5-nitro 156896-54-7 Molecular weight: 212.2 g/mol; decomposes to CO, CO₂, NOₓ under heat
Ethyl 6-(aminomethyl)nicotinate HCl Ester, Amine 6-Aminomethyl 36052-25-2 Similarity score: 0.91; likely stable salt form for pharmaceutical applications
Methyl 4-amino-6-methylnicotinate Ester, Amine 4-Amino, 6-methyl 14208-83-4 Similarity score: 0.88; potential precursor for antimetabolites

Key Observations:

Functional Group Reactivity :

  • This compound’s aldehyde group enables nucleophilic additions (e.g., forming imines or hydrazones), unlike ester or amine derivatives, which are more stable but less reactive .
  • Ethyl 2-hydroxy-5-nitronicotinate’s nitro and hydroxy groups suggest sensitivity to redox conditions, whereas this compound may undergo oxidation at the aldehyde group .

Substitution Effects: Ethyl substituents in the 6-position (common in analogs like Ethyl 6-(aminomethyl)nicotinate HCl) may enhance lipophilicity and bioavailability compared to methyl or unsubstituted variants . The 2-aldehyde group in this compound could sterically hinder electrophilic substitutions on the pyridine ring compared to 2-hydroxy or 2-ester analogs .

Thermal Stability: Ethyl 2-hydroxy-5-nitronicotinate decomposes into nitrogen oxides (NOₓ) under heat, posing safety risks . This compound’s decomposition pathway is uncharacterized but likely involves aldehyde oxidation to carboxylic acids.

Biological Activity

6-Ethylnicotinaldehyde (C_10H_11N_1O) is a compound derived from nicotinaldehyde, notable for its unique ethyl substitution at the sixth position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological studies, due to its potential biological activities and applications as a synthetic intermediate.

This compound is synthesized through various organic reactions, often involving the alkylation of nicotinaldehyde. Its structure can be described as a pyridine ring with an aldehyde group and an ethyl substituent, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It acts as an aldehyde substrate for enzymes like aldehyde dehydrogenases and reductases, facilitating oxidation or reduction processes that yield corresponding acids or alcohols. The presence of the ethyl group enhances its hydrophobicity, potentially affecting its binding affinity to various molecular targets.

Enzyme Interactions

This compound has been utilized in studies investigating enzyme-catalyzed reactions. It serves as a probe for exploring metabolic pathways, particularly those involving aldehyde metabolism. The compound's interactions with enzymes can lead to significant biochemical outcomes, including modulation of metabolic pathways related to drug metabolism and detoxification processes.

Anti-inflammatory Effects

Preliminary studies have hinted at the anti-inflammatory properties of related compounds. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation . Further research is needed to elucidate the specific effects of this compound in this context.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundStructure DescriptionBiological Activity
NicotinaldehydeParent compound without ethyl substitutionLimited biological activity
6-MethylnicotinaldehydeMethyl group at the sixth positionModerate enzyme interaction
6-EthylpyridineLacks aldehyde functional groupLower reactivity
This compound Ethyl group at sixth position with aldehydeEnhanced enzyme interaction

Study on Enzyme-Catalyzed Reactions

A study exploring the role of this compound in enzyme-catalyzed reactions demonstrated its effectiveness as a substrate for aldehyde dehydrogenases. The results indicated that the compound significantly influenced reaction rates compared to its analogs, highlighting its potential utility in biochemical research.

Investigation into Antimicrobial Activity

In a comparative study involving various pyridine derivatives, researchers found that some derivatives exhibited notable antibacterial properties. Although direct studies on this compound were sparse, its structural similarities suggest it may possess similar activities warranting further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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